molecular formula C13H16O5 B14669867 Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate CAS No. 42541-92-4

Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate

Cat. No.: B14669867
CAS No.: 42541-92-4
M. Wt: 252.26 g/mol
InChI Key: PAYHREWLKQHVQN-UHFFFAOYSA-N
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Description

Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate is an organic compound with the molecular formula C12H16O5 This compound features a cyclopentyl ring with three oxo groups and a heptenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate typically involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the oxo groups. The heptenoate chain is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate exerts its effects involves interactions with specific molecular targets. The oxo groups and the heptenoate chain play crucial roles in binding to enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress responses and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(2,3,4-trioxocyclopentyl)hept-5-enoate
  • Methyl 7-(2,3,5-trioxocyclohexyl)hept-5-enoate
  • Methyl 7-(2,3,5-trioxocyclopentyl)hex-5-enoate

Uniqueness

Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate stands out due to its specific arrangement of oxo groups and the length of its heptenoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

42541-92-4

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate

InChI

InChI=1S/C13H16O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h2,4,9H,3,5-8H2,1H3

InChI Key

PAYHREWLKQHVQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCC1C(=O)CC(=O)C1=O

Origin of Product

United States

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